

# A Comparative Guide to Y08262 and Other CBP Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CBP bromodomain inhibitor **Y08262** with other notable inhibitors targeting the CREB-binding protein (CBP) and the closely related p300. The information presented is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.

## Introduction to CBP/p300 Bromodomain Inhibition

CREB-binding protein (CBP) and its paralog p300 are crucial transcriptional co-activators involved in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene loci.[2] Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various diseases, particularly cancer, making their bromodomains attractive therapeutic targets.[3][4] Small molecule inhibitors that competitively bind to the CBP/p300 bromodomain can disrupt these interactions, leading to the modulation of gene expression programs that drive cancer growth.

## **Quantitative Comparison of Inhibitor Potency**

The following tables summarize the in vitro potency of **Y08262** and other selected CBP/p300 bromodomain inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which are key indicators of a compound's efficacy.



Table 1: In Vitro Potency against CBP Bromodomain

| Inhibitor              | IC50 (nM) for<br>CBP | Kd (nM) for<br>CBP | Assay Method            | Reference        |
|------------------------|----------------------|--------------------|-------------------------|------------------|
| Y08262                 | 73.1                 | -                  | Not Specified           | [5]              |
| GNE-049                | 1.1                  | -                  | TR-FRET                 | [6][7][8]        |
| SGC-CBP30              | 21 - 69              | -                  | Cell-free assays        | [9][10][11][12]  |
| I-CBP112               | 142 - 170            | 151                | Cell-free assay,<br>BLI | [13][14][15][16] |
| CCS1477<br>(Inobrodib) | -                    | 1.7                | Not Specified           | [17][18]         |

Table 2: In Vitro Potency against p300 Bromodomain

| Inhibitor              | IC50 (nM) for<br>p300 | Kd (nM) for<br>p300 | Assay Method              | Reference    |
|------------------------|-----------------------|---------------------|---------------------------|--------------|
| GNE-049                | 2.3                   | -                   | Biochemical binding assay | [8][19]      |
| SGC-CBP30              | 38                    | -                   | Cell-free assays          | [9][10][12]  |
| I-CBP112               | 625                   | 167                 | BLI                       | [13][15][16] |
| CCS1477<br>(Inobrodib) | -                     | 1.3                 | Not Specified             | [17][18]     |

## **Selectivity Profile**

A critical aspect of a bromodomain inhibitor's utility is its selectivity for the target protein over other bromodomain-containing proteins, particularly the well-studied BET (Bromodomain and Extra-Terminal) family (e.g., BRD4). Off-target effects can lead to broader biological consequences and potential toxicity.

Table 3: Selectivity against BRD4



| Inhibitor           | Selectivity for<br>CBP/p300 over<br>BRD4                  | BRD4 IC50/Kd (nM)                                   | Reference   |
|---------------------|-----------------------------------------------------------|-----------------------------------------------------|-------------|
| GNE-049             | ~3820-fold (CBP vs<br>BRD4(1))                            | 4200 (IC50)                                         | [6][20]     |
| SGC-CBP30           | >40-fold (CBP vs<br>BRD4)                                 | -                                                   | [9][11][21] |
| I-CBP112            | 37-fold (CBP vs<br>BRD4(1)), 132-fold<br>(CBP vs BRD4(2)) | 5600 (Kd for<br>BRD4(1)), 20000 (Kd<br>for BRD4(2)) | [22]        |
| CCS1477 (Inobrodib) | ~130-170-fold<br>(p300/CBP vs BRD4)                       | 222 (Kd)                                            | [17][18]    |

# **Cellular Activity**

The ultimate measure of an inhibitor's potential is its activity in a cellular context. This includes the ability to inhibit cell proliferation and modulate the expression of target genes.

Table 4: Cellular Activity of CBP Bromodomain Inhibitors



| Inhibitor              | Cell Line(s)                           | Cellular<br>IC50/EC50                   | Effect                                                                             | Reference |
|------------------------|----------------------------------------|-----------------------------------------|------------------------------------------------------------------------------------|-----------|
| Y08262                 | AML cell lines                         | Not specified                           | Potent inhibitory activities                                                       | [5]       |
| GNE-049                | MV4-11 (AML)                           | 14 nM (EC50 for MYC expression)         | Inhibition of MYC expression                                                       | [6]       |
| SGC-CBP30              | AMO1 (Multiple<br>Myeloma)             | 2.7 μM (EC50 for MYC reduction)         | Reduction in MYC expression                                                        | [9]       |
| I-CBP112               | Murine MLL-<br>AF9+ leukemic<br>blasts | Not specified                           | Impaired self-<br>renewal, reduced<br>colony formation                             | [15]      |
| CCS1477<br>(Inobrodib) | 22Rv1, VCaP<br>(Prostate<br>Cancer)    | 96 nM, 49 nM<br>(Proliferation<br>IC50) | Inhibition of cell proliferation, decreased AR-and C-MYC-regulated gene expression | [17][23]  |

## **Experimental Protocols**

The quantitative data presented in this guide were generated using various biophysical and cell-based assays. Below are brief descriptions of the common methodologies employed.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay measures the binding of an inhibitor to the CBP bromodomain. It involves a terbium-labeled anti-tag antibody that binds to a tagged CBP bromodomain (the donor) and a fluorescently labeled acetylated histone peptide (the acceptor). When the peptide binds to the bromodomain, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The IC50 is calculated from the dose-response curve.

Bioluminescence Resonance Energy Transfer (BRET) Assay: In a cellular context, BRET can be used to assess target engagement. Cells are engineered to express the CBP bromodomain fused to a luciferase and a histone protein fused to a fluorescent protein. Inhibitor binding to the







bromodomain in live cells disrupts the interaction between the bromodomain and the histone, leading to a decrease in the BRET signal.

Bio-Layer Interferometry (BLI): This is a label-free technology used to measure biomolecular interactions in real-time. A biotinylated CBP bromodomain is immobilized on a streptavidin-coated biosensor tip. The binding of an inhibitor to the immobilized bromodomain is measured as a change in the interference pattern of light reflected from the tip, from which kinetic parameters like Kd can be determined.

Cell Proliferation Assay (e.g., WST-8 or CellTiter-Glo): These assays are used to determine the effect of inhibitors on cell viability and proliferation. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period, a reagent is added that is converted into a colored or luminescent product by metabolically active cells. The signal intensity is proportional to the number of viable cells and is used to calculate the IC50 for cell growth inhibition.

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by CBP/p300 inhibition and a typical experimental workflow for evaluating these inhibitors.





Click to download full resolution via product page

Caption: CBP/p300 signaling pathway and the mechanism of bromodomain inhibition.





Click to download full resolution via product page

Caption: A typical experimental workflow for the evaluation of CBP bromodomain inhibitors.

## Conclusion

Y08262 is a potent inhibitor of the CBP bromodomain with demonstrated activity in AML cell lines.[5] When compared to other well-characterized CBP/p300 inhibitors, such as GNE-049 and CCS1477, Y08262 shows a nanomolar IC50, although it appears less potent than GNE-049 in biochemical assays. The selectivity profile of Y08262 against other bromodomain families has not been as extensively reported as for inhibitors like GNE-049 and CCS1477, which exhibit high selectivity over the BET family. Further characterization of Y08262's selectivity and its effects on a broader range of cancer cell types will be crucial in determining its potential as a chemical probe and a therapeutic lead. This guide provides a foundation for such comparative analyses, highlighting the key parameters for evaluating the performance of CBP bromodomain inhibitors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Targeting CBP and p300: Emerging Anticancer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 4. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. stemcell.com [stemcell.com]
- 11. xcessbio.com [xcessbio.com]
- 12. stemcell.com [stemcell.com]
- 13. I-CBP 112 | CBP/p300 bromodomain inhibitor | Hello Bio [hellobio.com]
- 14. Sapphire Bioscience [sapphirebioscience.com]
- 15. caymanchem.com [caymanchem.com]
- 16. I-CBP 112 (4891) by Tocris, Part of Bio-Techne [bio-techne.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 20. GNE-049 | CBP inhibitor | TargetMol [targetmol.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Y08262 and Other CBP Bromodomain Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383106#y08262-versus-other-cbp-bromodomain-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com